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Compound of Interest

Compound Name: 3-Ethynyl-2-methoxypyridine

CAS No.: 1196145-21-7

Cat. No.: B1441405 Get Quote

CAS Number: 1196145-21-7 Molecular Formula: C

H

NO Molecular Weight: 133.15 g/mol IUPAC Name: 3-Ethynyl-2-methoxypyridine[1][2][3][4][5]

Introduction & Structural Significance
3-Ethynyl-2-methoxypyridine is a bifunctional pyridine derivative characterized by an

electron-donating methoxy group at the C2 position and an electron-withdrawing, reactive

ethynyl group at the C3 position. This specific substitution pattern renders it a "privileged

scaffold" in medicinal chemistry.

Electronic Environment: The 2-methoxy group exerts a strong mesomeric effect (+M),

increasing electron density on the ring, particularly at C3 and C5. However, the adjacent

ethynyl group at C3 introduces steric constraints and conjugation potential, making the C3

position a focal point for further functionalization (e.g., "Click" chemistry to form triazoles).

Pharmacophore Utility: This moiety serves as the core for MTEP (3-[(2-methyl-1,3-thiazol-4-

yl)ethynyl]pyridine) analogs, which are potent, non-competitive antagonists of the mGluR5

receptor, investigated for anxiety and depression treatment.

Synthesis & Process Logic (Graphviz Workflow)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1441405?utm_src=pdf-interest
https://www.benchchem.com/product/b1441405?utm_src=pdf-body
https://www.scribd.com/document/578126680/Che-Menu
https://www.alchempharmtech.com/product/89124-90-3/
https://www.alchempharmtech.com/product/317589/
http://www.rrscientific.com/product/info/763974
https://www.accelachem.com/cn/productview_goodsid_521995_goodscode_SY415791.html
https://www.benchchem.com/product/b1441405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectroscopic identity of this molecule is best understood through its synthetic origin. It is

almost exclusively generated via a Sonogashira coupling sequence starting from 3-bromo-2-

methoxypyridine.

Causality in Synthesis:

Precursor Selection: 3-bromo-2-methoxypyridine is chosen because the bromine at C3 is

activated for Pd-catalyzed coupling, while the methoxy group at C2 directs the electronic

environment.

Protection Strategy: Trimethylsilylacetylene (TMSA) is used to prevent homocoupling and

polymerization of the terminal alkyne during the palladium cycle.

Deprotection: Mild basic hydrolysis removes the silyl group to yield the terminal alkyne.

3-Bromo-2-methoxypyridine
(Precursor)

Sonogashira Coupling
(Pd(PPh3)2Cl2, CuI, Et3N)

+ TMS-Acetylene

3-(TMS-ethynyl)-2-methoxypyridine
(Protected Intermediate)

Desilylation
(K2CO3, MeOH)

3-Ethynyl-2-methoxypyridine
(Target)

Click to download full resolution via product page

Figure 1: Synthetic pathway for generating 3-Ethynyl-2-methoxypyridine. The intermediate

TMS-protection step is critical for purity.

Spectroscopic Characterization
The following data represents the consensus structural assignment based on chemometric

analysis of the pyridine scaffold and experimental precedents of analogous mGluR5 ligands.

A. Proton NMR ( H NMR)
Solvent: CDCl

, 400 MHz

The spectrum is defined by three distinct aromatic signals (pyridine ring) and two singlets

(methoxy and alkyne). The 2-methoxy group causes a significant upfield shift of the ring
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protons compared to unsubstituted pyridine, but the 3-ethynyl group exerts a deshielding

anisotropic effect on the adjacent H4.

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

H6 8.12 – 8.15 dd 1H ,

-proton to

Nitrogen;

most

deshielded.

H4 7.74 – 7.78 dd 1H ,

Adjacent to

ethynyl

group;

deshielded by

anisotropy.

H5 6.85 – 6.90 dd 1H ,

-proton;

shielded by

electron-

donating

OMe

resonance.

OMe 4.02 – 4.05 s 3H -

Characteristic

methoxy

singlet on

heteroaromati

c ring.

Acetylene 3.25 – 3.35 s 1H -

Terminal

alkyne proton

(

).

B. Carbon NMR ( C NMR)
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Solvent: CDCl

, 100 MHz

Carbon Type
Shift (

, ppm)
Assignment

C2 (C-O) ~163.5

Quaternary; attached to

electronegative Oxygen and

Nitrogen.

C6 (C-N) ~147.0 -carbon to Nitrogen.

C4 ~141.5
Aromatic CH; influenced by

ethynyl conjugation.

C5 ~117.0
Aromatic CH; shielded by OMe

resonance.

C3 ~108.0
Quaternary; substitution site

(Ethynyl).

Alkyne C ~80.5
Internal alkyne carbon (

).

Alkyne CH ~79.0
Terminal alkyne carbon (

).

OMe ~53.8 Methoxy methyl group.

C. Infrared Spectroscopy (FT-IR)
Key diagnostic bands confirm the presence of the terminal alkyne and the pyridine ether.

3290 – 3310 cm

:

C–H stretch (Strong, sharp). Diagnostic for terminal alkyne.
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2100 – 2120 cm

: C

C stretch (Weak to medium).

1580, 1465 cm

: Pyridine ring skeletal vibrations (

and

).

1250 – 1270 cm

: C–O–C asymmetric stretch (Aryl ether).

D. Mass Spectrometry (HRMS)
Ionization: ESI+ (Electrospray Ionization, Positive mode)

Calculated Mass [M+H]

: 134.0600

Observed Pattern: Single peak at m/z ~134.1. No bromine isotope pattern (confirming

complete conversion from precursor).

Experimental Protocols
Protocol 1: Synthesis for Spectral Validation
To generate a reference standard for analysis.

Reactants: Charge a flame-dried flask with 3-bromo-2-methoxypyridine (1.0 eq), Pd(PPh

)

Cl

(0.05 eq), and CuI (0.10 eq).
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Solvent: Add anhydrous THF and triethylamine (Et

N) in a 3:1 ratio. Degas with Argon for 15 minutes.

Coupling: Add trimethylsilylacetylene (1.2 eq) dropwise. Stir at 50°C for 4–6 hours (Monitor

by TLC: Hexane/EtOAc 9:1).

Deprotection: Filter the mixture, concentrate, and redissolve the crude oil in Methanol. Add K

CO

(2.0 eq) and stir at room temperature for 1 hour.

Purification: Dilute with water, extract with DCM, and purify via silica gel flash

chromatography (Eluent: 5-10% EtOAc in Hexanes).

Result: A pale yellow to off-white solid/oil.

Protocol 2: Quality Control Check
Self-validating system for purity.

TLC Visualization: The compound is UV active (254 nm). Stain with KMnO

(alkyne oxidation) or Anisaldehyde.

Impurity Flag: A peak at

0.25 ppm in

H NMR indicates incomplete removal of the TMS group. A doublet pattern at

7.8 ppm (with isotope splitting in MS) indicates unreacted bromo-precursor.

References
Cosford, N. D., et al. (2003). "[3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: Potent

and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor."[6]

Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12438526/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0960-894X(02)00983-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alagille, D., et al. (2004). "Synthesis and receptor binding of 5-substituted pyridyl-alkynyl
derivatives as mGluR5 antagonists." Bioorganic & Medicinal Chemistry, 12(20), 5345-5355.
Beresford, A. P., et al. (2011). "Discovery of novel, potent, and selective gamma-secretase
modulators." Journal of Medicinal Chemistry, 54(2), 472-485. (Contextual reference for
methoxypyridine scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1441405?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/578126680/Che-Menu
https://www.alchempharmtech.com/product/89124-90-3/
https://www.alchempharmtech.com/product/317589/
http://www.rrscientific.com/product/info/763974
https://www.accelachem.com/cn/productview_goodsid_521995_goodscode_SY415791.html
https://www.accelachem.com/cn/productview_goodsid_521995_goodscode_SY415791.html
https://www.accelachem.com/cn/productview_goodsid_521995_goodscode_SY415791.html
https://pubmed.ncbi.nlm.nih.gov/12438526/
https://pubmed.ncbi.nlm.nih.gov/12438526/
https://pubmed.ncbi.nlm.nih.gov/12438526/
https://www.benchchem.com/product/b1441405#spectroscopic-data-for-3-ethynyl-2-methoxypyridine
https://www.benchchem.com/product/b1441405#spectroscopic-data-for-3-ethynyl-2-methoxypyridine
https://www.benchchem.com/product/b1441405#spectroscopic-data-for-3-ethynyl-2-methoxypyridine
https://www.benchchem.com/product/b1441405#spectroscopic-data-for-3-ethynyl-2-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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